molecular formula C20H27FN4O2 B2926834 1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine CAS No. 2415624-89-2

1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine

Cat. No. B2926834
CAS RN: 2415624-89-2
M. Wt: 374.46
InChI Key: XDGCJQZJZNNJPE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a fluoropyridine group, a piperidine group, and a methylpiperazine group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each targeting a specific functional group. For instance, fluoropyridines can be synthesized using various methods, as described in a review of fluorinated pyridines . Similarly, piperidine derivatives can be synthesized through methods like the catalytic protodeboronation of pinacol boronic esters .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The fluoropyridine group, for instance, is known for its interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Future Directions

The future research directions would depend on the potential applications of this compound. Given the interesting properties of fluoropyridines , there could be potential for further exploration in various fields, including medicinal chemistry and agrochemicals.

properties

IUPAC Name

(5-fluoropyridin-3-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN4O2/c1-23-9-11-24(12-10-23)6-2-3-13-27-19-4-7-25(8-5-19)20(26)17-14-18(21)16-22-15-17/h14-16,19H,4-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGCJQZJZNNJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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